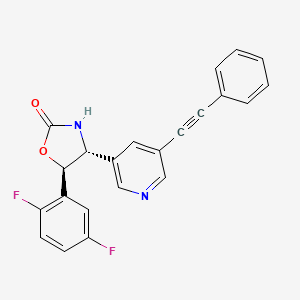
PRL-3 Inhibitor I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
PRL-3 Inhibitor I, also known as 5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone or BR-1, primarily targets the Phosphatase of Regenerating Liver-3 (PRL-3) protein . PRL-3 is a nonclassical protein tyrosine phosphatase involved in cellular processes driving metastasis, cell proliferation, invasion, motility, and survival .
Result of Action
The primary result of this compound’s action is the reduction of the invasiveness of certain cancer cells . By inhibiting PRL-3, the compound can potentially decrease cell proliferation, invasion, and survival, thereby reducing the metastatic potential of the cancer cells .
Biochemical Analysis
Biochemical Properties
PRL-3 Inhibitor I plays a crucial role in biochemical reactions by inhibiting the activity of PRL-3. This inhibition is achieved through binding interactions with the active site of the enzyme, thereby preventing its dephosphorylation activity. This compound interacts with various biomolecules, including integrin β1, where it inhibits the dephosphorylation of tyrosine-783 . This interaction reduces the invasive properties of cancer cells, highlighting its potential as an anti-metastatic agent.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. The compound influences cell signaling pathways by inhibiting the activity of PRL-3, which is involved in the regulation of cell migration, invasion, and survival . Additionally, this compound affects gene expression by modulating the transcriptional activity of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of PRL-3, leading to the inhibition of its phosphatase activity. This inhibition prevents the dephosphorylation of key substrates, such as integrin β1, thereby disrupting downstream signaling pathways involved in cell migration and invasion . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and retains its inhibitory activity for extended periods . Long-term studies have shown that this compound can induce sustained inhibition of PRL-3 activity, leading to prolonged anti-proliferative and pro-apoptotic effects in cancer cells . The compound may undergo degradation under certain conditions, which can affect its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, this compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with PRL-3. The compound inhibits the dephosphorylation of key substrates, thereby affecting metabolic flux and metabolite levels . Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on PRL-3 .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with PRL-3 and other target proteins . Post-translational modifications, such as phosphorylation, may influence the localization and activity of this compound, directing it to specific cellular compartments .
Preparation Methods
The preparation of PRL-3 inhibitor I involves several steps. One method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and deionized water (ddH2O) to prepare the in vivo formula . The synthetic routes and reaction conditions for industrial production are not extensively detailed in the available literature, but the compound is typically prepared and stored under specific conditions to prevent inactivation .
Chemical Reactions Analysis
PRL-3 inhibitor I undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for the compound’s stability and activity.
Substitution Reactions: Common reagents and conditions used in these reactions include endoglycosidase H (Endo H) and peptide-N-glycosidase F (PNGase F) at 37°C.
Major Products: The major products formed from these reactions are typically analyzed to ensure the compound’s efficacy and purity.
Scientific Research Applications
PRL-3 inhibitor I has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: It is used to study the role of PRL-3 in cancer progression and metastasis
Drug Development: The compound is being explored for its potential in developing targeted therapies for cancer treatment.
Biological Studies: This compound is used to investigate the molecular mechanisms underlying various cellular processes, including cell migration, invasion, and survival.
Comparison with Similar Compounds
PRL-3 inhibitor I is unique in its specificity for PRL-3. Similar compounds include:
Salirasib: A broad-spectrum PRL inhibitor that blocks PRL-3-induced migration in human embryonic kidney cells.
Candesartan: Another broad-spectrum PRL inhibitor that prevents PRL-3-mediated cell migration.
Bardoxolone: A compound that preferentially inhibits PRL-3.
Eltrombopag: Another compound with similar inhibitory effects on PRL-3.
These compounds highlight the uniqueness of this compound in its specific targeting of PRL-3, making it a valuable tool in cancer research and drug development.
Properties
CAS No. |
893449-38-2 |
|---|---|
Molecular Formula |
C17H11Br2NO2S2 |
Molecular Weight |
485.2 g/mol |
IUPAC Name |
5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11Br2NO2S2/c18-12-5-6-14(22-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23) |
InChI Key |
HXNBAOLVPAWYLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)NC(=S)S3)Br |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BR1; BR 1; BR-1; PRL-3 Inhibitor I |
Origin of Product |
United States |
Q1: How does 5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone interact with Phosphatase of Regenerating Liver-3 (PRL-3) and what are the downstream effects?
A: While the exact mechanism of interaction between 5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone and PRL-3 isn't explicitly detailed in the provided abstracts, the research demonstrates that this compound effectively inhibits PRL-3 activity. [] This inhibition leads to a cascade of downstream effects in prostate cancer cells, including:
- Reduced Cell Proliferation: The compound significantly diminishes the ability of prostate cancer cells to multiply and grow. []
- Suppression of Anchorage-Independent Growth: This inhibition points to a reduced potential for these cancer cells to survive and proliferate in a detached state, a crucial aspect of metastasis. []
- Impaired Cell Migration: 5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone effectively hinders the movement of prostate cancer cells, suggesting a reduced capacity for invasive behavior. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


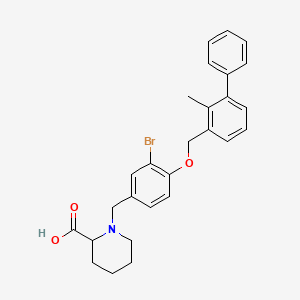
![N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide](/img/structure/B606254.png)

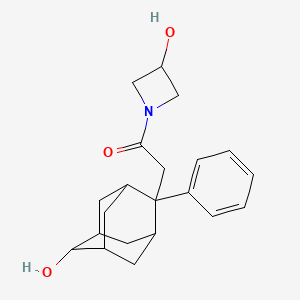
![2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol;hydrochloride](/img/structure/B606259.png)

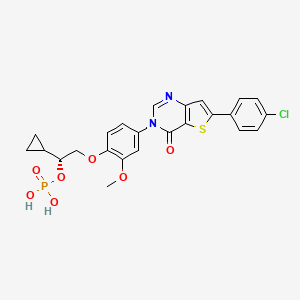

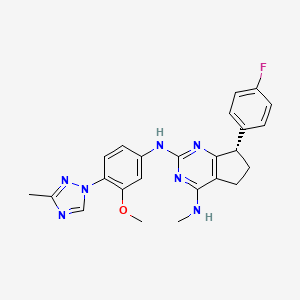
![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid](/img/structure/B606272.png)
![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid;hydrochloride](/img/structure/B606273.png)
![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid](/img/structure/B606274.png)
